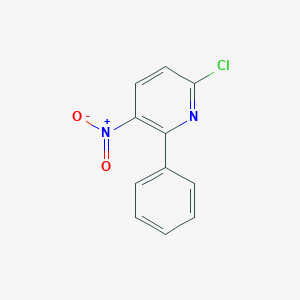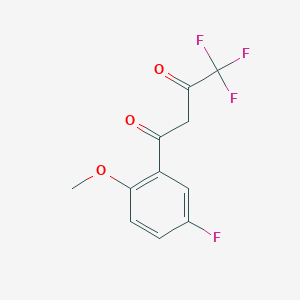
4,4,4-Trifluoro-1-(5-fluoro-2-methoxyphenyl)butane-1,3-dione
Descripción general
Descripción
4,4,4-Trifluoro-1-(5-fluoro-2-methoxyphenyl)butane-1,3-dione, also known by its chemical formula C11H8F4O3 , belongs to the class of diketones . It features a trifluoromethyl group, a fluorine atom, and a methoxy group attached to a butane-1,3-dione backbone. The compound’s unique arrangement of functional groups contributes to its intriguing properties.
Synthesis Analysis
The synthesis of this compound involves the reaction of appropriate starting materials, such as fluorinated aromatic compounds and diketones. Researchers have explored various synthetic routes, including fluorination reactions , condensation , and cyclization processes. Detailed studies on the optimization of reaction conditions, regioselectivity, and yield are essential for efficient synthesis.
Molecular Structure Analysis
The molecular structure of 4,4,4-Trifluoro-1-(5-fluoro-2-methoxyphenyl)butane-1,3-dione reveals its planar geometry. The trifluoromethyl group and the methoxyphenyl moiety contribute to its overall shape. Quantum chemical calculations and X-ray crystallography provide insights into its three-dimensional arrangement.
Chemical Reactions Analysis
This compound participates in various chemical reactions, including:
- Enolization : The keto-enol tautomerism allows for nucleophilic addition reactions.
- Acylation : The carbonyl groups can undergo acylation reactions with suitable reagents.
- Michael Addition : The α,β-unsaturated ketone functionality enables Michael additions with nucleophiles.
- Redox Reactions : The fluorine atoms influence the compound’s redox behavior.
Physical And Chemical Properties Analysis
- Melting Point : The compound exhibits a melting point within a specific temperature range.
- Solubility : Its solubility in various solvents impacts its practical applications.
- Stability : Stability studies under different conditions are crucial for handling and storage.
Safety And Hazards
As with any chemical compound, safety precautions are essential. Researchers should consider:
- Toxicity : Assess its toxicity profile through in vitro and in vivo studies.
- Handling : Proper protective equipment and protocols are necessary during synthesis and experimentation.
- Environmental Impact : Evaluate its environmental persistence and potential harm.
Direcciones Futuras
Future research avenues include:
- Biological Activity : Investigate its pharmacological properties, potential drug-like characteristics, and therapeutic applications.
- Materials Science : Explore its use in materials, such as catalysts or functional coatings.
- Computational Studies : Computational chemistry can predict its behavior and interactions.
Propiedades
IUPAC Name |
4,4,4-trifluoro-1-(5-fluoro-2-methoxyphenyl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F4O3/c1-18-9-3-2-6(12)4-7(9)8(16)5-10(17)11(13,14)15/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTGIUPYSQAVER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(=O)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-1-(5-fluoro-2-methoxyphenyl)butane-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1458852.png)
![2-[3-(Chlorosulfonyl)-4,5-dimethoxyphenyl]acetic acid](/img/structure/B1458853.png)
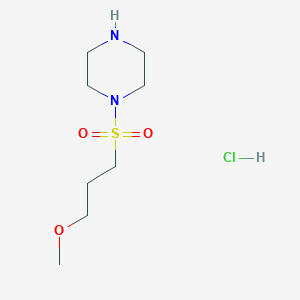
![[(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine](/img/structure/B1458855.png)
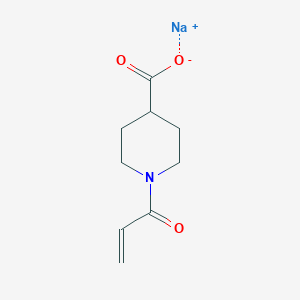

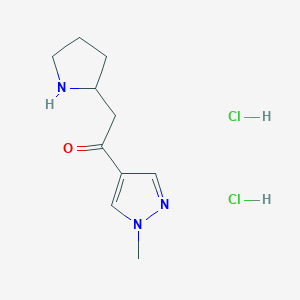
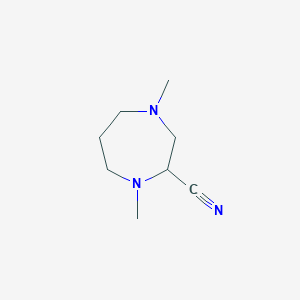

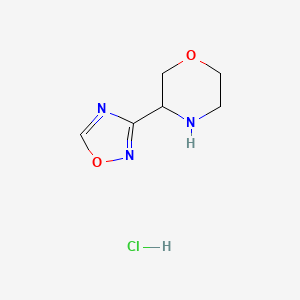
![[5-(Chlorodifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1458868.png)
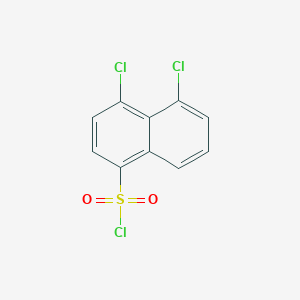
![1-methyl-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B1458870.png)
